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Compound of Interest

Compound Name: 2-Bromo-3-methylaniline

Cat. No.: B1268886

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
2-Bromo-3-methylaniline, a key intermediate in various chemical syntheses. This document is
intended for researchers, scientists, and professionals in drug development, offering a
centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for 2-Bromo-3-
methylaniline.

Chemical Shift (8)

Multiplicity Integration Assignment
pPpm
~7.1-7.3 d 1H Ar-H
~6.8-7.0 t 1H Ar-H
~6.6-6.8 d 1H Ar-H
~3.5-4.5 brs 2H -NH2
~2.3 S 3H -CHs
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Note: Predicted values are based on the analysis of similar aniline derivatives. The exact

chemical shifts and coupling constants would need to be confirmed by experimental data.

- 13 1 i

Chemical Shift (6) ppm Assighment

~145 C-NH:z

~138 C-CHs

~130 Ar-CH

~125 Ar-CH

~118 Ar-CH

~115 C-Br

~20 -CHs

Note: Predicted values are based on the analysis of similar aniline derivatives.

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm—?) Intensity Assignment
3400-3500 Medium N-H asymmetric stretch
3300-3400 Medium N-H symmetric stretch
3000-3100 Medium-Weak Aromatic C-H stretch
2850-2960 Medium-Weak Aliphatic C-H stretch
1600-1650 Strong N-H bend

1450-1600 Medium-Strong Aromatic C=C stretch
1250-1350 Strong Aromatic C-N stretch
1000-1100 Strong C-Br stretch

Note: These are characteristic absorption regions for primary aromatic amines.
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Proposed Fragment lon

[M]* (Molecular ion peak, showing bromine
185/187 _
isotopes)

106 [M - Br]*

Source: PubChem.[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for 2-
Bromo-3-methylaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of 2-Bromo-3-methylaniline in approximately 0.7 mL
of a suitable deuterated solvent (e.g., CDCIs or DMSO-ds) in a 5 mm NMR tube.

e 1H NMR Acquisition:

o Spectrometer: 400 MHz or higher.

[¢]

Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 16-64 scans.

[e]

o

Relaxation Delay: 1-2 seconds.

[¢]

Reference: Tetramethylsilane (TMS) at 0.00 ppm.
e 13C NMR Acquisition:
o Spectrometer: 100 MHz or higher.
o Pulse Sequence: Proton-decoupled pulse sequence.

o Number of Scans: 1024 or more scans to achieve a good signal-to-noise ratio.

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-3-methylaniline
https://www.benchchem.com/product/b1268886?utm_src=pdf-body
https://www.benchchem.com/product/b1268886?utm_src=pdf-body
https://www.benchchem.com/product/b1268886?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1268886?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Reference: Deuterated solvent signal (e.g., CDCls at 77.16 ppm).

Infrared (IR) Spectroscopy

e Sample Preparation:

o KBr Pellet Method: Mix a small amount of the solid sample with dry potassium bromide
(KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a
hydraulic press.

o ATR Method: Place a small amount of the solid sample directly onto the diamond crystal of
the Attenuated Total Reflectance (ATR) accessory.

o Data Acquisition:

o

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

[¢]

Range: 4000-400 cm™—1,

Resolution: 4 cm~1.

[¢]

[e]

Background: A background spectrum of the empty sample compartment (or the clean ATR
crystal) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

o Sample Introduction: Introduce the sample into the mass spectrometer via a suitable
method, such as Gas Chromatography (GC-MS) for volatile compounds.

e GC-MS Protocol:

o

GC Column: A non-polar capillary column (e.g., DB-5ms).

o

Injector Temperature: 250 °C.

[¢]

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp
up to a high temperature (e.g., 280 °C) at a rate of 10-15 °C/min.

Carrier Gas: Helium.

[¢]
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e Mass Spectrometry Conditions:
o lonization Mode: Electron lonization (El) at 70 eV.
o Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

o Scan Range: m/z 40-400.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2-Bromo-3-methylaniline.
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Caption: Workflow for Spectroscopic Analysis of 2-Bromo-3-methylaniline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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